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This guide provides a comparative analysis of the isomerization barrier height of
nitrosomethane (CHsNO) to formaldoxime (CHz2NOH), contrasting theoretical predictions from
high-level computational studies with available experimental observations. While computational
chemistry provides detailed insights into the reaction pathways and energy barriers, direct
experimental quantification of this specific isomerization barrier remains an area for future
research. This document is intended for researchers, scientists, and professionals in drug
development and related fields.

Introduction to Nitrosomethane Isomerization

The isomerization of nitrosomethane to the more stable formaldoxime is a fundamental
chemical transformation. Understanding the energetics of this process is crucial for various
applications, including atmospheric chemistry and combustion processes. Computational
studies have been instrumental in elucidating the mechanistic details of this rearrangement,
suggesting two primary pathways: a direct 1,3-hydrogen shift and a stepwise process involving
two sequential 1,2-hydrogen shifts with a formaldonitrone (CH2NHO) intermediate.

Computational Predictions of the Isomerization
Barrier
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Numerous computational studies have investigated the isomerization of nitrosomethane. The
work by DePrince and Mazziotti, in particular, offers a comprehensive analysis using several
high-level ab initio methods.[1][2][3] Their findings, along with others, consistently indicate that
the pathway involving two successive 1,2-hydrogen shifts is energetically more favorable than
the direct 1,3-hydrogen shift.[1][2]

The calculated barrier heights for both pathways are summarized in the table below.

. o Calculated
Computational . Isomerization . .
Basis Set Barrier Height Reference
Method Pathway
(kcallmol)

1,2-Hydrogen

2-RDM aug-cc-pvTZz ) 55.2 [1]
Shift
1,2-Hydrogen

CCSD aug-cc-pvVTZ ) 57.0 [1]
Shift
1,2-Hydrogen

CCSD(T) aug-cc-pvTZ ) 53.5 [1]
Shift
1,3-Hydrogen

2-RDM aug-cc-pvTZz ) 65.0 [1]
Shift
1,3-Hydrogen

CCsD aug-cc-pVvVTZ ] 66.5 [1]
Shift
1,3-Hydrogen

CCSD(T) aug-cc-pvTZ ) 63.3 [1]
Shift
1,3-Hydrogen 47.3 (197.9

B3LYP 6-311+G** _ [4]
Shift kJ/mol)

Experimental Evidence of Isomerization

Direct experimental measurement of the isomerization barrier height for nitrosomethane to
formaldoxime has not been reported in the literature. However, several experimental
observations qualitatively support this rearrangement, primarily through the detection of
formaldoxime in environments where nitrosomethane is expected to be an intermediate.
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For instance, studies on the thermal decomposition of nitromethane (CHsNO:z) have identified
formaldoxime as a product.[5] It is proposed that nitrosomethane is formed as an intermediate
and rapidly rearranges to the more stable formaldoxime isomer.[5] These experiments typically
involve heating nitromethane to high temperatures and analyzing the products using
techniques like mass spectrometry.

Experimental Protocols

Thermal Decomposition of Nitromethane:

In a typical thermal decomposition experiment, nitromethane vapor is introduced into a heated
reaction vessel. The temperature and pressure are carefully controlled. The decomposition
products are then analyzed, often using mass spectrometry or infrared spectroscopy, to identify
the chemical species present. The observation of formaldoxime under these conditions
provides indirect evidence for the nitrosomethane isomerization pathway. For example, in
studies investigating nitromethane decomposition for rocketry applications, formaldoxime was
detected via mass-spectroscopy at pressures around 250 psia, supporting the rapid
rearrangement of a nitrosomethane intermediate.[5]

Computational Methodologies

The computational results presented in this guide were obtained using sophisticated quantum
chemical methods designed to accurately model chemical reactions.

o Parametric Two-Electron Reduced-Density-Matrix (2-RDM) Method: This is a variational
method that directly calculates the two-electron reduced-density matrix, offering a robust
description of electron correlation.[2]

e Coupled Cluster with Single and Double Excitations (CCSD) and with Perturbative Triples
(CCSD(T)): These are highly accurate wave function-based methods that systematically
account for electron correlation. CCSD(T) is often considered the "gold standard” in
computational chemistry for its accuracy in predicting reaction energies and barrier heights.

[3]

» Density Functional Theory (DFT): The B3LYP functional is a widely used hybrid functional in
DFT that combines the accuracy of ab initio methods with computational efficiency.[4]
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All calculations were performed using large and flexible basis sets, such as aug-cc-pVTZ, to
ensure a reliable description of the electronic structure.[1]

Visualization of Reaction Pathways

The following diagram illustrates the two proposed isomerization pathways for
nitrosomethane, as predicted by computational studies.

1,3-Hydrogen Shift Pathway
Nitrosomethane 63.3-66.5 kcal/mol . Formaldoxime
(CH3NO) Transition State (CH2NOH)

1,2-Hydrogen Shift Pathway (More Favorable)

Nitrosomethane 53.5-57.0 kcal/mol - Formaldonitrone - Formaldoxime
(CH3NO) (CH2NHO) _’ (CHzNOH)

Click to download full resolution via product page
Caption: Computationally predicted pathways for nitrosomethane isomerization.

Logical Relationship Diagram

The diagram below outlines the relationship between computational predictions and
experimental observations in the study of nitrosomethane isomerization.
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Caption: Interplay between theory and experiment in nitrosomethane isomerization.

Conclusion

Computational studies provide strong evidence that the isomerization of nitrosomethane to
formaldoxime proceeds preferentially through a stepwise 1,2-hydrogen shift mechanism with a
predicted activation barrier in the range of 53.5 to 57.0 kcal/mol. While direct experimental
determination of this barrier height is currently unavailable, the detection of formaldoxime in
experiments involving nitrosomethane as a transient species lends qualitative support to the
computationally predicted isomerization. Further experimental work is needed to provide a
guantitative measure of this important reaction barrier and to further validate the theoretical
models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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